molecular formula C18H10F5N5 B13641648 2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine

2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine

Cat. No.: B13641648
M. Wt: 391.3 g/mol
InChI Key: JRSFNNQMJGDBNA-UHFFFAOYSA-N
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Description

2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine is a complex organic compound that features a trifluoromethyl group, a fluoropyridine moiety, and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the trifluoromethyl group, and the coupling of the fluoropyridine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine is unique due to the combination of its trifluoromethyl group, fluoropyridine moiety, and imidazopyridine core. This unique structure imparts specific physicochemical properties, such as high lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H10F5N5

Molecular Weight

391.3 g/mol

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-amine

InChI

InChI=1S/C18H10F5N5/c19-10-2-4-15(24-7-10)28-16-6-13-14(8-25-16)27-17(26-13)9-1-3-12(20)11(5-9)18(21,22)23/h1-8H,(H,26,27)(H,24,25,28)

InChI Key

JRSFNNQMJGDBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=CC(=NC=C3N2)NC4=NC=C(C=C4)F)C(F)(F)F)F

Origin of Product

United States

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